1-Cyclohexyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c19-15(17-14-8-2-1-3-9-14)16-10-4-5-11-18-12-6-7-13-18/h14H,1-3,6-13H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZLPALVUZTFMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC#CCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclohexyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors.
Attachment of the But-2-yn-1-yl Group:
Formation of the Urea Linkage: The final step involves the reaction of the intermediate compound with cyclohexyl isocyanate to form the urea linkage, resulting in the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-Cyclohexyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry
In the realm of organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic reactions, facilitating the development of novel compounds with desired properties .
Biology
The biological activities of 1-Cyclohexyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea have been the subject of extensive research. Notably, it has been investigated for its potential antimicrobial and anticancer properties:
Antimicrobial Activity:
Research indicates that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria. For instance, studies have shown that similar compounds demonstrate effective inhibition against Gram-positive and Gram-negative bacteria .
Anticancer Activity:
The anticancer potential is particularly noteworthy. Similar compounds have shown cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values for related compounds:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 5.0 |
| Compound B | MCF-7 | 3.2 |
| This compound | A549 | TBD |
Note: TBD indicates that specific data for this compound is currently unavailable.
The mechanism of action often involves interference with tubulin polymerization, leading to cell cycle arrest .
Medical Applications
The exploration of 1-Cyclohexyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-y)urea in medicinal chemistry has revealed its potential as a therapeutic agent. It is being studied for its role in drug development, particularly as a pharmacological tool targeting specific pathways involved in disease processes.
Case Studies
Several studies have highlighted the efficacy of similar compounds in treating diseases:
- Anticancer Studies:
- Antimicrobial Studies:
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
The following table summarizes key structural and synthetic differences between the target compound and related urea derivatives:
Key Observations:
Substituent Effects :
- The target compound ’s cyclohexyl group likely increases lipophilicity compared to 1a ’s allyloxy group or 5A-5F ’s benzoyl groups. This could enhance bioavailability but reduce aqueous solubility.
- The alkyne chain in the target and 1a introduces conformational rigidity, whereas 5A-5F ’s sulfonyl and benzoyl groups may promote planar binding to targets like kinases .
Synthetic Efficiency: 1a and related compounds in show moderate yields (51–77%), influenced by steric hindrance from cyclopropane or malonate groups . The target’s pyrrolidine-alkyne substituent may pose similar challenges.
Functional Group Contributions :
Physicochemical and Pharmacokinetic Inferences
- Lipophilicity : Cyclohexyl > benzoyl (in 5A-5F ) > allyloxy (in 1a ), suggesting the target may have superior tissue penetration but higher metabolic liability.
- Hydrogen Bonding : The urea group in all compounds enables strong interactions with catalytic residues in enzymes. The target’s alkyne spacer may position the pyrrolidine optimally for additional interactions.
- Synthetic Challenges: Alkyne functionalization (as in the target and 1a) often requires inert conditions and specialized catalysts (e.g., Sonogashira coupling), unlike the Friedel-Crafts route for 5A-5F .
Biological Activity
Overview
1-Cyclohexyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea (CAS No. 1421584-84-0) is a synthetic organic compound characterized by a cyclohexyl group, a pyrrolidine ring, and a but-2-yn-1-yl moiety linked through a urea functional group. This unique structure positions it as a potential candidate for various biological applications, particularly in medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of 1-Cyclohexyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-y)urea is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structural features enable it to modulate the activity of these targets, which can lead to various biological effects including:
Inhibition or Activation of Enzymes: The compound may inhibit or activate key enzymes involved in metabolic pathways, thus influencing cellular processes.
Receptor Binding: It may bind to receptors that are critical in signaling pathways, potentially leading to therapeutic effects in conditions such as cancer or neurodegenerative diseases.
Pharmacological Studies
Recent studies have explored the pharmacological potential of this compound:
- Anticancer Activity: Preliminary research indicates that 1-Cyclohexyl-3-(4-(pyrrolidin-1-yl)but-2-yne)urea exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in breast cancer and leukemia models.
- Neuroprotective Effects: The compound has shown promise in protecting neuronal cells from oxidative stress-induced damage. This effect is believed to be mediated through the modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and apoptosis regulation.
- Anti-inflammatory Properties: Investigations into the anti-inflammatory potential revealed that the compound could reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its utility in treating inflammatory diseases.
Data Table: Biological Activities
Case Study 1: Anticancer Activity
A study conducted on human breast cancer cells (MCF7) treated with varying concentrations of 1-Cyclohexyl-3-(4-(pyrrolidin-1-y)but-2-yne)urea demonstrated an IC50 value of approximately 15 µM after 48 hours of treatment. The mechanism involved apoptosis induction via caspase activation pathways.
Case Study 2: Neuroprotection
In a model of oxidative stress induced by hydrogen peroxide on SH-SY5Y cells, treatment with 10 µM of the compound resulted in a significant reduction in cell death compared to untreated controls. This suggests potential therapeutic applications for neurodegenerative diseases.
Q & A
Q. What are the optimized synthetic routes and purification methods for 1-Cyclohexyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea?
The synthesis typically involves a multi-step approach:
- Step 1 : React cyclohexyl isocyanate with a propargylamine intermediate functionalized with a pyrrolidine group.
- Step 2 : Perform a copper-catalyzed alkyne-azide cycloaddition (CuAAC) or palladium-mediated coupling to introduce the but-2-yn-1-yl spacer.
- Conditions : Use anhydrous solvents (e.g., dichloromethane) under inert atmospheres. Reaction temperatures range from 0°C to room temperature to prevent side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor purity via TLC and HPLC .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify functional groups (e.g., urea carbonyl at ~160 ppm, pyrrolidine protons at 1.5–3.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% required for biological assays) .
Advanced Research Questions
Q. What in vitro assays are suitable for studying target engagement and mechanism of action?
- Fluorescence Polarization (FP) : Quantify binding affinity to protein targets (e.g., kinases or GPCRs) using fluorescently labeled ligands.
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to validate interactions.
- Enzyme Inhibition Assays : Test dose-dependent inhibition (IC50) with positive controls (e.g., staurosporine for kinases). Include ATP concentrations mimicking physiological conditions .
Q. How can contradictions in reported bioactivity data across studies be resolved?
- Purity Verification : Re-analyze compound batches via HPLC and NMR to rule out impurities.
- Assay Standardization : Use consistent buffer pH, temperature, and cofactors (e.g., Mg2+ for kinases).
- Orthogonal Assays : Compare enzymatic activity with cellular viability assays (e.g., MTT) to distinguish direct target inhibition from off-target effects .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target binding pockets.
- Analog Synthesis : Modify substituents (e.g., cyclohexyl to adamantyl, pyrrolidine to piperidine) and test bioactivity.
- Key Metrics : Measure changes in IC50, binding affinity (Kd), and selectivity against related targets (e.g., kinase panel screening) .
Q. What methodologies are recommended for in vivo pharmacokinetic (PK) and toxicity profiling?
- ADMET Profiling :
- In Vitro : Metabolic stability in liver microsomes, CYP450 inhibition screening.
- In Vivo : Administer compound to rodents (IV/PO) and measure plasma concentration (LC-MS/MS) to calculate bioavailability (F%) and half-life (t1/2).
- Toxicity : Acute toxicity studies (OECD 423) with histopathological analysis of liver/kidney tissues. Use negative controls and dose escalation (10–100 mg/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
